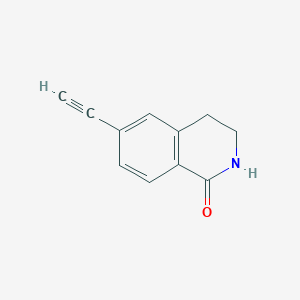

6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one

Übersicht

Beschreibung

6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 171.068413911 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which has garnered attention due to its diverse biological activities. This compound is characterized by the presence of an ethynyl group at the 6-position and has been studied for its potential therapeutic applications in various fields, including oncology and plant disease management.

Chemical Structure and Properties

The chemical formula for this compound is C11H9NO. Its structure features a bicyclic isoquinoline framework with an ethynyl substituent, which contributes to its unique biological properties.

Antifungal Properties

Recent studies have shown that derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including this compound, exhibit significant antifungal activity against various pathogens. For instance, a study reported that certain derivatives demonstrated superior activity against Pythium recalcitrans, a common phytopathogen. The most potent derivative achieved an EC50 value of 14 mM, outperforming commercial antifungal agents like hymexazol (EC50 = 37.7 mM) .

The mechanism by which this compound exerts its antifungal effects appears to involve disruption of biological membrane systems in pathogens. This was supported by physiological and biochemical analyses that indicated alterations in membrane integrity upon treatment with the compound .

Anticancer Activity

In addition to its antifungal properties, compounds within the isoquinoline family have been explored for anticancer potential. Research indicates that certain derivatives can inhibit key signaling pathways involved in tumor progression. For example, isoquinoline derivatives have shown promise as dual inhibitors targeting EZH2 and HSP90, which are implicated in cancer cell survival and proliferation . These compounds may induce apoptosis in resistant cancer cell lines by modulating gene expression related to cell cycle arrest and oxidative stress pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the ethynyl group is critical for enhancing interaction with biological targets. A three-dimensional quantitative structure–activity relationship (3D-QSAR) study highlighted the importance of specific functional groups in determining the efficacy of these compounds against fungal pathogens .

Case Studies

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives have been recognized for their potential as bioactive compounds in drug discovery. The core structure of 3,4-dihydroisoquinolin-1(2H)-one is prevalent in many natural products with various biological activities, including antitumor, antimicrobial, and antiviral properties.

Antitumor Activity

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit promising antitumor activity. In particular, studies have shown that modifications to the core structure can enhance cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated significant inhibition of cell proliferation in human cancer cells, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Its derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways .

Agricultural Applications

In agricultural science, this compound has been investigated for its role as an antioomycete agent , particularly against phytopathogens such as Pythium recalcitrans.

Crop Protection

Recent studies synthesized 59 derivatives of this compound using the Castagnoli–Cushman reaction to evaluate their efficacy against plant diseases. Notably, one derivative (I23) exhibited an EC50 value of 14 μM against P. recalcitrans, outperforming the commercial fungicide hymexazol (37.7 μM). Furthermore, at higher concentrations (5 mg/pot), I23 achieved a preventive efficacy of 96.5%, indicating its potential as a crop protection agent .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Research has revealed that specific functional groups significantly influence biological activity. For instance:

- The presence of a C4-carboxyl group has been identified as essential for enhancing antioomycete activity.

- Variations in substituents around the isoquinoline scaffold can lead to substantial differences in bioactivity profiles .

Comprehensive Data Table

| Application Area | Compound/Derivative | Activity Type | EC50 Value (µM) | Efficacy (%) |

|---|---|---|---|---|

| Pharmaceuticals | Various Derivatives | Antitumor | Varies | Varies |

| Agriculture | I23 | Antioomycete Agent | 14 | 96.5 |

| Agriculture | Hymexazol | Commercial Fungicide | 37.7 | 63.9 |

Eigenschaften

IUPAC Name |

6-ethynyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-8-3-4-10-9(7-8)5-6-12-11(10)13/h1,3-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBODSWDTZFTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C(=O)NCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268101 | |

| Record name | 6-Ethynyl-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309955-20-1 | |

| Record name | 6-Ethynyl-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309955-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethynyl-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.